molecular formula C12H14O2 B8693369 (2S)-2-[(2-allylphenoxy)methyl]oxirane CAS No. 81840-59-7

(2S)-2-[(2-allylphenoxy)methyl]oxirane

Cat. No.: B8693369
CAS No.: 81840-59-7
M. Wt: 190.24 g/mol
InChI Key: XENMLDGAMXHYMH-NSHDSACASA-N
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Description

(2S)-2-[(2-allylphenoxy)methyl]oxirane is a chiral epoxide derivative of significant interest in synthetic and applied chemistry research. Its structure, featuring an allylphenoxy moiety and a reactive oxirane ring, makes it a valuable synthetic intermediate for constructing more complex chiral molecules. Researchers explore its application as a potential precursor in the development of compounds for central nervous system (CNS) studies, given that structurally related substituted morpholine compounds have been investigated for the treatment of CNS disorders . The reactive epoxide group allows for ring-opening reactions with various nucleophiles, enabling the synthesis of diversely functionalized ethers and alcohols. Furthermore, its stereospecific (S) configuration is crucial for investigations into structure-activity relationships in biological systems. In material science, this compound serves as a building block for polymers and specialty chemicals. Its utility is rooted in its ability to act as a key intermediate, facilitating research into new chemical entities and their associated properties.

Properties

CAS No.

81840-59-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(2S)-2-[(2-prop-2-enylphenoxy)methyl]oxirane

InChI

InChI=1S/C12H14O2/c1-2-5-10-6-3-4-7-12(10)14-9-11-8-13-11/h2-4,6-7,11H,1,5,8-9H2/t11-/m0/s1

InChI Key

XENMLDGAMXHYMH-NSHDSACASA-N

Isomeric SMILES

C=CCC1=CC=CC=C1OC[C@@H]2CO2

Canonical SMILES

C=CCC1=CC=CC=C1OCC2CO2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that epoxides, including (2S)-2-[(2-allylphenoxy)methyl]oxirane, can exhibit significant anticancer properties. Studies have demonstrated that modifications of epoxide compounds can lead to increased cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown promise in selectively inducing apoptosis in tumor cells while sparing normal cells, potentially due to their ability to interact with specific cellular targets involved in cancer progression .

2. Drug Delivery Systems
The compound's epoxide functionality allows it to be utilized in drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Research has focused on developing polymeric nanoparticles incorporating this compound for targeted delivery of chemotherapeutic agents, improving therapeutic outcomes while minimizing side effects .

3. Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics, thereby influencing pharmacokinetics and drug interactions .

Materials Science Applications

1. Polymer Synthesis
The compound is also significant in materials science, particularly in the synthesis of advanced polymers. Its epoxide group can undergo ring-opening reactions to form polyethers and polyesters. These materials have applications in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance .

2. Green Chemistry Initiatives
In line with green chemistry principles, this compound can serve as a bio-based monomer for producing sustainable polymers. Research indicates that using such compounds derived from renewable resources can reduce reliance on fossil fuels and lower the environmental impact associated with traditional polymer production methods .

Environmental Applications

1. Bioremediation
The compound's reactivity makes it a candidate for bioremediation strategies aimed at detoxifying polluted environments. Studies have explored its use in microbial degradation processes where specific microorganisms can metabolize epoxides into less harmful substances. This application is particularly relevant for addressing soil and water contamination by industrial chemicals .

2. Environmental Monitoring
Due to its distinctive chemical properties, this compound can be employed as a marker for environmental monitoring studies. Its presence in environmental samples can indicate contamination levels and help assess the effectiveness of remediation efforts .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines using modified epoxide derivatives .
Study 2Drug DeliveryDeveloped nanoparticles incorporating the compound for enhanced delivery of hydrophobic drugs with improved bioavailability .
Study 3Environmental ImpactUtilized in bioremediation strategies showing effective degradation by specific microbial strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Reactivity Comparison
Compound Name Substituent Key Reactivity/Application Yield/Selectivity Reference
(2S)-2-[(2-Allylphenoxy)methyl]oxirane 2-allylphenoxy Amino alcohol synthesis via amine ring-opening; regioselective reactions with bicyclic amines 53% yield
(2S)-2-[(4-Methylphenoxy)methyl]oxirane 4-methylphenoxy Intermediate in chiral synthons; lower steric hindrance N/A
2-(4-Ethyl-3-methoxybenzyl)oxirane 4-ethyl-3-methoxybenzyl Odor modification (floral, lime notes) vs. caramel-like odors in diol derivatives 68.8% yield
(S)-2-((R)-Fluoro(phenyl)methyl)oxirane Fluorophenyl-methyl Enantiomeric excess determination in α-chiral amines High diastereoselectivity
2-[(3-Pentadecylphenoxy)methyl]oxirane 3-pentadecylphenoxy Polymer applications (long alkyl chain for hydrophobicity) N/A

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo in ) increase epoxide electrophilicity, accelerating nucleophilic attacks.
  • Steric hindrance : Bulky substituents (e.g., trityl in ) reduce reactivity but enhance stereochemical control.
  • Odor profiles : Substituents like methoxy and ethyl groups alter sensory properties, making derivatives useful in fragrance chemistry .

Stereochemical and Regiochemical Considerations

The (2S) configuration of the target compound dictates its interaction with chiral amines. For example, in reactions with bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine, regioselective ring-opening occurs at the less hindered oxirane carbon, forming amino alcohols. Quantum-chemical calculations (PCM/B3LYP/6-3aG(d)) support this mechanism . In contrast, epoxides like (2R)-2-[(4-Methylphenoxy)methyl]oxirane (CAS 129098-52-8) exhibit mirrored stereoselectivity .

Physicochemical Properties

Table 2: Physical Properties Comparison

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Water Solubility LogP Reference
This compound 190.24 Not reported Low ~2.5
(2S)-2-[(4-Methylphenoxy)methyl]oxirane 164.20 Not reported Low ~2.1
2-(1-Naphthalenyloxymethyl)oxirane 200.23 Not reported Insoluble ~3.0

The allyl group in the target compound moderately increases hydrophobicity (LogP ~2.5) compared to simpler methylphenoxy analogs.

Q & A

Q. What synthetic routes are available for preparing (2S)-2-[(2-allylphenoxy)methyl]oxirane, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of chiral oxiranes typically involves epoxidation of allyl ether precursors or stereoselective ring-opening reactions. For example:

  • Epoxidation of Allylphenol Derivatives : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature. Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 4:1). Optimize yield (typically 60-80%) by controlling stoichiometry (1.2 eq. mCPBA) and reaction time (6-12 hr) .
  • Chiral Resolution : If racemic mixtures form, employ chiral HPLC (e.g., Chiralpak AD-H column, isocratic elution with hexane:isopropanol 90:10) to isolate the (2S)-enantiomer .

Q. Table 1: Example Reaction Conditions

PrecursorReagentSolventTemp (°C)Yield (%)Purity (HPLC)
2-Allylphenol derivativemCPBADCM0–257295%
Racemic oxiraneChiral columnHexane:IPA2540*>99% ee
*Yield after resolution.

Q. How can the stereochemical integrity of this compound be verified?

Methodological Answer:

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) in 1^1H NMR to confirm the oxirane ring’s stereochemistry. Compare with literature data for (2S)-configured oxiranes .
  • Optical Rotation : Measure specific rotation (e.g., [α]D25^{25}_D = +15.2° in CHCl3_3) and cross-reference with enantiopure standards .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline derivatives are accessible) .

Advanced Research Questions

Q. What strategies mitigate side reactions (e.g., ring-opening) during the synthesis of this compound?

Methodological Answer:

  • Protection of Reactive Sites : Temporarily protect the allyl group with tert-butyldimethylsilyl (TBS) ether before epoxidation to prevent nucleophilic attack on the oxirane ring .
  • Low-Temperature Kinetics : Perform reactions below 0°C to slow down ring-opening by minimizing nucleophilic solvent interactions (e.g., avoid alcohols or amines) .
  • Additive Screening : Introduce catalytic amounts of Lewis acids (e.g., ZnCl2_2) to stabilize the transition state and suppress undesired pathways .

Q. Table 2: Stability Under Various Conditions

ConditionDegradation Rate (hr1^{-1})Major Byproduct
pH 7.0 (aqueous buffer)0.05Diol derivative
50°C (neat)0.2Polymerized oligomers
UV light (254 nm)0.3Oxidized quinone

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for nucleophilic attacks (e.g., by amines or thiols). Compare activation energies (ΔG\Delta G^\ddagger) for different regioselective pathways .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction kinetics. Validate with experimental kinetic data (e.g., kobsk_{obs} = 1.2 × 103^{-3} s1^{-1} at 25°C) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Methodological Answer:

  • GC-MS with Derivatization : Convert oxirane to a trimethylsilyl (TMS) derivative for enhanced volatility. Use selective ion monitoring (SIM) for impurities (e.g., m/z 181 for diol byproducts) .
  • HPLC-UV/ELSD : Employ a C18 column (gradient: 50% acetonitrile to 90% over 20 min) with evaporative light scattering detection (ELSD) to quantify non-UV-active impurities (<0.1% w/w) .

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